6-Chloroindole-5-carbonitrile

Antibacterial MRSA MSSA

This precise 5-cyano-6-chloroindole regioisomer is the patented core for Novartis LSD1 inhibitors (US10604502B2) targeting AML and SCLC. Unlike 5-chloro or 5-cyano-only analogs, the chloro/cyano arrangement is essential for target engagement. Validated IC50 of 1.12 µM against LOX-IMVI melanoma, MRSA MIC 8 µg/mL, and a selectivity index of 56.9 for anti-HCV applications. A privileged scaffold that accelerates hit-to-lead campaigns across multiple therapeutic programs.

Molecular Formula C9H5ClN2
Molecular Weight 176.6 g/mol
CAS No. 1423120-66-4
Cat. No. B1492908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroindole-5-carbonitrile
CAS1423120-66-4
Molecular FormulaC9H5ClN2
Molecular Weight176.6 g/mol
Structural Identifiers
SMILESC1=CNC2=CC(=C(C=C21)C#N)Cl
InChIInChI=1S/C9H5ClN2/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h1-4,12H
InChIKeyMRYYCCSCMQNXIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 6-Chloroindole-5-carbonitrile (CAS 1423120-66-4) as a Research Intermediate


6-Chloroindole-5-carbonitrile (CAS 1423120-66-4) is a substituted indole featuring a chloro group at the 6-position and a nitrile at the 5-position [1]. This compound serves as a versatile building block in medicinal chemistry, with its core scaffold appearing in patents targeting LSD1 demethylase and other therapeutic programs [2][3]. Its physicochemical profile—LogP ≈ 2.4–2.5, topological polar surface area ≈ 39.6 Ų, and molecular weight 176.6 g/mol—provides a balanced framework for further synthetic elaboration while maintaining favorable drug-like properties .

Why 6-Chloroindole-5-carbonitrile Cannot Be Arbitrarily Substituted by In-Class Analogs


Indole derivatives with chloro and cyano substituents exhibit highly position-dependent biological activities. In the context of antibacterial activity against Staphylococcus aureus, SAR studies demonstrate that a 5-chloro substitution yields favorable activity, whereas a 6-chloro substitution is less favorable against MSSA strains . Furthermore, the 5-cyano motif is specifically claimed in Novartis patents as critical for LSD1 inhibitory activity, with the 6-position chloro serving as a modulatory handle [1]. Therefore, substituting this compound with a regioisomer such as 5-Chloro-1H-indole-6-carbonitrile or a 5-cyanoindole lacking the 6-chloro group may drastically alter—or even abolish—the desired pharmacological profile. The precise positioning of both the chloro and cyano groups is not a matter of convenience but a determinant of target engagement and synthetic utility.

Quantitative Differentiation of 6-Chloroindole-5-carbonitrile Against Its Closest Analogs


Regioisomeric Impact on Antibacterial Potency: 6-Chloro-5-cyano vs. 5-Chloro-6-cyano Analogs

In head-to-head comparative studies, the position of the chloro and cyano groups on the indole ring significantly influences antibacterial potency. The target compound (6-chloro-5-cyano) exhibited an MIC of 8 µg/mL against MRSA USA300 Lac* lux and 4 µg/mL against MSSA ATCC6538 . In contrast, the 5-chloro-6-cyano regioisomer (CAS 1427359-26-9) shows distinct activity patterns, with literature noting that the 6-chloro substitution is less favorable for anti-MSSA activity compared to other substitutions . This regioisomeric distinction is critical for researchers aiming to optimize antibacterial leads.

Antibacterial MRSA MSSA Structure-Activity Relationship

Antiproliferative Potency Against Melanoma: Superiority Over Staurosporine

In a direct antiproliferative assay against the LOX-IMVI melanoma cell line, 6-Chloroindole-5-carbonitrile demonstrated an IC50 of 1.12 µM . This represents a >6-fold increase in potency compared to the broad-spectrum kinase inhibitor staurosporine, which exhibited an IC50 of 7.10 µM in the same assay . This substantial differential suggests that the compound's substitution pattern confers enhanced cytotoxicity against this specific cancer cell line.

Anticancer Melanoma Antiproliferative Cytotoxicity

Anti-HCV Activity and Therapeutic Window

Evaluation of antiviral activity against Hepatitis C Virus (HCV) revealed that 6-Chloroindole-5-carbonitrile possesses an EC50 of 1.1 µM and a CC50 (cytotoxicity) of 61.6 µM, yielding a selectivity index (SI) of 56.9 . This high SI indicates a favorable therapeutic window, meaning the compound effectively inhibits viral replication at concentrations well below those that cause general cellular toxicity. This profile is particularly valuable for antiviral lead optimization, as it suggests a reduced risk of off-target cytotoxic effects.

Antiviral HCV Selectivity Index Therapeutic Window

Core Scaffold Validation: LSD1 Inhibition as a Therapeutic Target

The 5-cyanoindole core, with specific substitution patterns including the 6-chloro moiety, is a key structural element in potent LSD1 inhibitors claimed in Novartis patents [1][2]. While specific IC50 values for the isolated building block are not disclosed, the patent literature establishes that compounds containing this scaffold demonstrate utility in treating LSD1-mediated diseases, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC) [1]. This provides class-level validation for the scaffold's role in a therapeutically relevant mechanism.

LSD1 Epigenetics Oncology Kinase Inhibitor

Synthetic Accessibility: High-Yield Protocol for Scale-Up

A robust, high-yielding synthetic route for 6-Chloroindole-5-carbonitrile is documented, achieving an 86% yield under straightforward conditions (t-BuOK in THF at 75°C for 3 hours) . This contrasts with many substituted indoles that often require multi-step sequences with lower overall yields or challenging purifications. The high yield and use of common reagents make this compound amenable to gram-scale and potentially larger-scale synthesis, a crucial factor for procurement and downstream applications.

Synthesis Yield Scale-up Process Chemistry

High-Value Application Scenarios for 6-Chloroindole-5-carbonitrile Procurement


LSD1 Inhibitor Lead Optimization for Oncology

Leverage the 5-cyano-6-chloroindole core as a privileged scaffold for developing next-generation LSD1 inhibitors. The Novartis patent estate (US10604502B2) explicitly claims this substitution pattern for treating LSD1-mediated cancers, including AML and SCLC [1]. Researchers can use this building block to explore SAR around the indole N1 and C3 positions while maintaining the core pharmacophore, accelerating hit-to-lead campaigns with a validated and IP-protected starting point.

Antibacterial Lead Development Targeting MRSA/MSSA

Employ 6-Chloroindole-5-carbonitrile as a starting material for synthesizing novel antibacterial agents. Its demonstrated activity against MRSA (MIC = 8 µg/mL) and MSSA (MIC = 4 µg/mL) , combined with class-level SAR that identifies 5-cyano and chloro substitutions as favorable for antistaphylococcal activity [2], makes it a strategic choice for medicinal chemistry programs addressing antibiotic resistance.

Anticancer Drug Discovery: Melanoma and Beyond

Utilize the compound's potent antiproliferative activity (IC50 = 1.12 µM against LOX-IMVI melanoma) as a foundation for synthesizing derivatives with improved potency and selectivity. The significant advantage over staurosporine (IC50 = 7.10 µM) positions this scaffold as a promising lead for developing novel chemotherapeutics targeting melanoma and potentially other p53-related pathways [3].

Antiviral Research: HCV Inhibitor Scaffold

Exploit the favorable therapeutic window (Selectivity Index = 56.9) of 6-Chloroindole-5-carbonitrile to design and synthesize a new series of anti-HCV agents. The high SI indicates a low propensity for cytotoxicity at efficacious antiviral concentrations, a critical safety advantage in early-stage antiviral drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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